molecular formula C12H17N3O4S B1254691 (5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No. B1254691
M. Wt: 299.35 g/mol
InChI Key: ZSKVGTPCRGIANV-BHNWBGBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a member of carbapenems.

Scientific Research Applications

Synthesis and Chemical Properties:

  • The compound has been synthesized through various chemical processes, demonstrating its potential in creating novel chemical structures and derivatives. For instance, synthesis processes involving compounds with similar structures have been reported, showcasing methods like esterification and hydrolyzing reactions (Deng Fu-li, 2007). Similarly, synthesis involving reactions with 2-sulfanylacetamides and the production of corresponding products of AdNE substitution has been described, highlighting its chemical versatility (S. A. Torosyan et al., 2020).

Catalytic and Ligand Applications:

  • The compound's structure is related to bicyclic amino compounds that have been used in projects like lipase-catalyzed asymmetric resolution of bicyclic lactams and the development of new chiral ligands for catalytic asymmetric synthesis. This indicates its potential utility in catalysis and as a ligand in chemical reactions (H. Nakano, 2000).

Pharmaceutical Chemistry and Drug Discovery:

  • Compounds with a similar structural framework have been utilized in the synthesis of neuroexcitants and kainoid amino acids, highlighting their relevance in neurochemistry and potential in drug discovery (D. M. Hodgson et al., 2005). Additionally, rigid dipeptide β-turn mimetics have been synthesized, indicating its potential applications in creating compounds with specific conformational structures, crucial in the development of peptide-based drugs (Wei Wang et al., 2001).

Chemical Stability and pH Optimization:

  • Studies have been conducted to determine the optimum pH for isolating compounds with multiple pKa's, indicating the compound's relevance in chemical processes that require specific pH conditions for optimum results (L. Crocker et al., 2001).

Antibacterial Properties:

  • C-3 modified derivatives of structurally similar compounds have been synthesized and tested for antibacterial activity, suggesting potential applications in antibiotic drug development and the study of microbial resistance (Z. R. Valiullina et al., 2019).

properties

Product Name

(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

(5R,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9+/m1/s1

InChI Key

ZSKVGTPCRGIANV-BHNWBGBOSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 2
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 3
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 4
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 5
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Reactant of Route 6
(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

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